2-Naphthalen-1,3,4,5,6,7,8-d7-amine

Description

BenchChem offers high-quality 2-Naphthalen-1,3,4,5,6,7,8-d7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalen-1,3,4,5,6,7,8-d7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

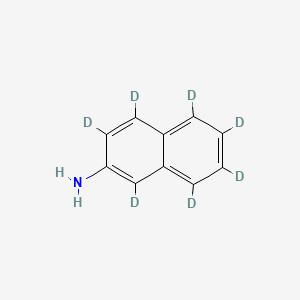

1,3,4,5,6,7,8-heptadeuterionaphthalen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2/i1D,2D,3D,4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIJLHTVPXGSAM-GSNKEKJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])N)[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676058 |

Source

|

| Record name | (~2~H_7_)Naphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-94-1 |

Source

|

| Record name | 2-Naphthalen-1,3,4,5,6,7,8-d7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_7_)Naphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-94-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Naphthalen-1,3,4,5,6,7,8-d7-amine: An Essential Tool in Analytical and Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Naphthalen-1,3,4,5,6,7,8-d7-amine, a deuterated analog of the well-known, carcinogenic aromatic amine, 2-Naphthylamine. This stable isotope-labeled compound is a critical tool in modern analytical chemistry, particularly in pharmacokinetic and metabolic studies, owing to its utility as an internal standard.

Chemical and Physical Properties

2-Naphthalen-1,3,4,5,6,7,8-d7-amine, also known as 2-Aminonaphthalene-d7 or 2-Naphthylamine-d7, is a synthetic compound where seven hydrogen atoms on the naphthalene (B1677914) ring have been replaced with deuterium. This isotopic labeling imparts a higher molecular weight compared to its non-deuterated counterpart, 2-Naphthylamine, which is essential for its use in mass spectrometry-based quantification.[1][2]

| Property | Value | Reference |

| Synonyms | 2-Aminonaphthalene-d7, 2-Naphthylamine-d7, Beta-naphthylamine-d7 | [3] |

| CAS Number | 93951-94-1 | [3] |

| Molecular Formula | C₁₀H₂D₇N | [4] |

| Molecular Weight | 150.23 g/mol | [3] |

| Appearance | White to reddish solid, often in flakes or powder form. The color may darken upon exposure to air due to oxidation. | [5] |

| Melting Point | 111-113 °C (literature value for 2-Naphthylamine) | [6] |

| Boiling Point | 306 °C (literature value for 2-Naphthylamine) | [6] |

| Solubility | Slightly soluble in hot water; soluble in organic solvents such as ethanol (B145695) and ether. | [5][6] |

| Isotopic Purity | Typically ≥98 atom % D | [7] |

Synthesis and Availability

2-Naphthalen-1,3,4,5,6,7,8-d7-amine is a commercially available compound, synthesized by specialized chemical suppliers. The synthesis of its parent compound, 2-Naphthylamine, can be achieved by the Bucherer reaction, which involves heating 2-naphthol (B1666908) with an aqueous solution of ammonia (B1221849) and sodium bisulfite. The deuterated analog is prepared using similar methods but with deuterated starting materials or through hydrogen-deuterium exchange reactions on the 2-Naphthylamine molecule. Due to the hazardous nature of 2-Naphthylamine, its synthesis and the production of its derivatives are performed under strict safety protocols.

Applications in Research and Drug Development

The primary application of 2-Naphthalen-1,3,4,5,6,7,8-d7-amine is as an internal standard in quantitative analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][8] The use of stable isotope-labeled internal standards is considered the gold standard for quantification in complex matrices like biological fluids and environmental samples.

Key Applications Include:

-

Pharmacokinetic Studies: Deuterated standards are used to accurately quantify the concentration of a drug or its metabolites in biological samples over time. This information is crucial for determining absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates.[2]

-

Metabolic Profiling: It serves as a tracer to study the metabolic fate of 2-Naphthylamine and other structurally related aromatic amines.[1] By introducing the deuterated compound, researchers can track its conversion to various metabolites by enzymes such as cytochrome P450s.[1][9]

-

Biomonitoring and Toxicology: 2-Naphthalen-1,3,4,5,6,7,8-d7-amine is used to quantify exposure to 2-Naphthylamine, a known human bladder carcinogen found in tobacco smoke and certain industrial environments.[10][11] Accurate quantification is vital for assessing health risks and understanding the mechanisms of toxicity.

Metabolic Pathway of 2-Naphthylamine

Understanding the metabolism of 2-Naphthylamine is critical for toxicological studies, and its deuterated analog is an invaluable tool for this purpose. The metabolic pathway involves a series of enzymatic reactions, primarily occurring in the liver, that can lead to either detoxification or bioactivation to carcinogenic species.

The following diagram illustrates the major metabolic pathways of 2-Naphthylamine:

Caption: Metabolic activation and detoxification pathways of 2-Naphthylamine.

The metabolic pathway of 2-Naphthylamine begins with its absorption, followed by distribution to the liver. There, it undergoes several key transformations:

-

N-hydroxylation: Cytochrome P450 enzymes can oxidize the amino group to form N-hydroxy-2-naphthylamine, a critical step in the bioactivation of this carcinogen.[1][9]

-

Ring Oxidation: The aromatic ring can be hydroxylated to form compounds like 2-amino-1-naphthol.[12]

-

N-acetylation: N-acetyltransferases (NATs) can acetylate the amino group to form N-acetyl-2-naphthylamine, which is generally considered a detoxification pathway.[13]

-

Conjugation: The hydroxylated metabolites can undergo conjugation with glucuronic acid or sulfate, increasing their water solubility and facilitating their excretion.[9]

The formation of N-hydroxy-2-naphthylamine is of particular concern as it can be further metabolized to reactive electrophiles that form adducts with DNA, leading to mutations and potentially cancer.[1][10]

Experimental Protocol: Quantification of Aromatic Amines using LC-MS/MS with a Deuterated Internal Standard

The following is a generalized protocol for the quantification of an aromatic amine (analyte) in a biological matrix using 2-Naphthalen-1,3,4,5,6,7,8-d7-amine as an internal standard. This protocol should be optimized for the specific analyte and matrix.

Objective: To accurately measure the concentration of a target aromatic amine in a plasma sample.

Materials:

-

Plasma sample

-

2-Naphthalen-1,3,4,5,6,7,8-d7-amine (internal standard solution of known concentration)

-

Target aromatic amine (analyte standard for calibration curve)

-

Acetonitrile (B52724) (protein precipitation)

-

Formic acid (mobile phase modifier)

-

Water (LC-MS grade)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Appropriate LC column (e.g., C18)

Workflow Diagram:

Caption: A typical workflow for sample analysis using LC-MS/MS.

Procedure:

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare a series of calibration standards by spiking known concentrations of the target analyte into a blank matrix (e.g., control plasma).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the 2-Naphthalen-1,3,4,5,6,7,8-d7-amine internal standard solution.

-

Vortex briefly to mix.

-

-

Protein Precipitation:

-

Add 300 µL of cold acetonitrile to each sample.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

-

Centrifugation:

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

-

LC Conditions (Example):

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the deuterated internal standard.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard in each sample.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Safety and Handling

2-Naphthalen-1,3,4,5,6,7,8-d7-amine should be handled with the same precautions as its non-deuterated, carcinogenic counterpart, 2-Naphthylamine. It is classified as a carcinogen and is toxic if ingested, inhaled, or absorbed through the skin.[10]

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate gloves, a lab coat, and safety glasses.

-

Handling: Avoid creating dust. Handle as a potential carcinogen.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[7]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

2-Naphthalen-1,3,4,5,6,7,8-d7-amine is an indispensable tool for researchers in the fields of drug metabolism, pharmacokinetics, and toxicology. Its use as an internal standard provides the accuracy and precision required for the sensitive quantification of aromatic amines in complex biological and environmental matrices. A thorough understanding of its properties, applications, and the metabolic pathways it helps to elucidate is essential for its effective and safe use in a research setting.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Naphthalen-1,3,4,5,6,7,8-d7-amine | C10H9N | CID 46782451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Naphthylamine-d7 | CAS 93951-94-1 | LGC Standards [lgcstandards.com]

- 5. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemicals.com]

- 6. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 7. 2-Aminonaphthalene (ring-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. coresta.org [coresta.org]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. publications.iarc.who.int [publications.iarc.who.int]

- 12. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physical Characteristics of Deuterated 2-Naphthylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated 2-naphthylamine (B18577), a compound of interest in metabolic studies and as an internal standard in analytical chemistry. Due to the limited availability of direct experimental data for the deuterated form, this guide presents data for 2-naphthylamine alongside theoretical values for its deuterated analogue, based on established isotopic effects.

Physical and Chemical Properties

The introduction of deuterium (B1214612) in place of protium (B1232500) in 2-naphthylamine results in a predictable increase in molecular weight. Other physical properties such as melting point, boiling point, and solubility are not expected to change significantly.

| Property | 2-Naphthylamine | Deuterated 2-Naphthylamine (perdeuterated) | Data Source(s) |

| Molecular Formula | C₁₀H₉N | C₁₀D₉N | [1][2] |

| Molecular Weight | 143.19 g/mol | approx. 152.24 g/mol | [1][2][3] |

| Appearance | White to reddish crystalline solid; darkens in air | Predicted to be a white to reddish crystalline solid | [1][4] |

| Melting Point | 111-113 °C | Expected to be similar to the non-deuterated form | [2][3][5] |

| Boiling Point | 306 °C | Expected to be similar to the non-deuterated form | [2][3][5] |

| Solubility | Slightly soluble in hot water; soluble in ethanol, ether, and benzene | Expected to have similar solubility to the non-deuterated form | [4][5] |

| Density | 1.061 g/cm³ | Expected to be slightly higher than the non-deuterated form | [2][3][6] |

Experimental Protocols

2.1. Synthesis of Deuterated 2-Naphthylamine

A general method for the synthesis of selectively deuterated amines involves the use of deuterated reagents in a reduction reaction.[7] A plausible route for the synthesis of deuterated 2-naphthylamine could involve the reduction of 2-nitronaphthalene (B181648) using a deuterium source.

Protocol for Reductive Amination:

-

Starting Material: 2-Nitronaphthalene.

-

Deuterium Source: A common method for introducing deuterium is through catalytic transfer deuteration using a deuterium donor like deuterium gas (D₂) or a deuterated solvent in the presence of a catalyst (e.g., Palladium on carbon).

-

Reaction Conditions: The 2-nitronaphthalene is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). The catalyst is added, and the reaction mixture is subjected to a deuterium atmosphere at a specified pressure and temperature.

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure, and the crude deuterated 2-naphthylamine is purified by recrystallization or column chromatography.[8]

2.2. Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the incorporation and position of deuterium atoms.

Methodology:

-

¹H NMR (Proton NMR): In a fully deuterated 2-naphthylamine, the proton signals corresponding to the naphthalene (B1677914) ring and the amine group will be absent or significantly reduced. The degree of deuteration can be quantified by comparing the integration of any residual proton signals to an internal standard.[9][10]

-

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a spectrum with signals at chemical shifts corresponding to the positions of deuteration.

-

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns and a shift in the carbon signal compared to a C-H bond, confirming deuteration at specific carbon atoms.[11][12]

Sample Preparation: A sample of the synthesized deuterated 2-naphthylamine is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) and analyzed using a high-resolution NMR spectrometer.[10]

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the deuterated compound and confirm the number of incorporated deuterium atoms.

Methodology:

-

Electron Ionization (EI-MS): The sample is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The molecular ion peak of deuterated 2-naphthylamine will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated.[13]

-

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique can be used to study the conformational dynamics of proteins and their interactions with ligands like 2-naphthylamine. The rate of exchange of amide protons with deuterium from a deuterated solvent provides information about solvent accessibility and hydrogen bonding.[14][15]

Sample Preparation: A dilute solution of the sample is introduced into the mass spectrometer. For HDX-MS, the protein of interest is incubated in a deuterated buffer, and the exchange reaction is quenched before analysis.[14][15]

Visualizations

3.1. Experimental Workflow

Caption: Synthesis and analysis workflow for deuterated 2-naphthylamine.

3.2. Metabolic Activation Pathway of 2-Naphthylamine

2-Naphthylamine is a known human carcinogen that requires metabolic activation to exert its carcinogenic effects.[16][17] The deuterated form is expected to follow the same metabolic pathways.

Caption: Metabolic activation of 2-naphthylamine leading to bladder cancer.[16][18]

References

- 1. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 3. 2-ナフチルアミン powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 2-Naphthylamine CAS#: 91-59-8 [m.chemicalbook.com]

- 6. 2-naphthylamine [stenutz.eu]

- 7. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. 2-Naphthylamine(91-59-8) 1H NMR [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 2-Naphthalenamine [webbook.nist.gov]

- 14. Hydrogen/Deuterium eXchange Mass Spectrometry - Spectralys Biotech - The IR and HDX-MS experts for biopharmaceutical analysis [spectralysbiotech.com]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. publications.iarc.who.int [publications.iarc.who.int]

- 18. commerce.bio-rad.com [commerce.bio-rad.com]

A Technical Guide to 2-Naphthylamine-d7: Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated aromatic amine, 2-Naphthylamine-d7, including its fundamental physicochemical properties and its critical role as an internal standard in quantitative analytical methodologies. This document is intended to serve as a valuable resource for professionals in research, bioanalysis, and drug development who require precise and accurate detection of aromatic amines in complex matrices.

Core Physicochemical Properties

2-Naphthylamine-d7 is a stable, isotopically labeled form of 2-naphthylamine (B18577), a well-known aromatic amine. The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart. This isotopic labeling ensures that the internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects, thereby enabling accurate correction for analytical variability.

| Property | Value |

| Chemical Formula | C₁₀H₂D₇N |

| Molecular Weight | 150.23 g/mol [1][2][3][4] |

| Exact Mass | 150.1174 u[1] |

| CAS Number | 93951-94-1[1][2][3][4] |

| Synonyms | 2-Aminonaphthalene-d7, β-Naphthylamine-d7 |

| Isotopic Enrichment | ≥98 atom % D |

Analytical Applications: An Internal Standard for Isotope Dilution Mass Spectrometry

2-Naphthylamine-d7 is extensively utilized as an internal standard in isotope dilution mass spectrometry (IDMS) methods for the quantitative analysis of 2-naphthylamine and other aromatic amines in a variety of biological and environmental matrices. Its application is particularly crucial in studies monitoring human exposure to carcinogenic aromatic amines from sources such as tobacco smoke and industrial pollution.

The following experimental protocol outlines a typical workflow for the determination of 2-naphthylamine in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 2-Naphthylamine-d7 as an internal standard.

Detailed Experimental Protocol: Quantification of 2-Naphthylamine in Human Urine by LC-MS/MS

1. Sample Preparation and Extraction

-

Sample Collection: Collect human urine samples in sterile containers.

-

Internal Standard Spiking: To a 2 mL aliquot of urine, add a known concentration of 2-Naphthylamine-d7 solution (e.g., 10 ng/mL in methanol).

-

Hydrolysis: Perform alkaline hydrolysis to release conjugated aromatic amines. Add 1 mL of 10 M NaOH to the sample. Cap the tube tightly and incubate at 95°C for 15 hours.

-

Liquid-Liquid Extraction (LLE):

-

After cooling to room temperature, add 5 mL of methyl-tert-butyl ether (MTBE) to the hydrolyzed sample.

-

Vortex for 10 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Repeat the extraction step with an additional 5 mL of MTBE.

-

Combine the organic extracts.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the combined MTBE extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 or phenyl-hexyl reversed-phase column is suitable for the separation of aromatic amines (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Methanol with 0.1% formic acid

-

-

Gradient Elution: A typical gradient would start at a lower percentage of organic phase (e.g., 20% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The MRM transitions for 2-naphthylamine and 2-Naphthylamine-d7 would be optimized. For example:

-

2-naphthylamine: Q1 (precursor ion) -> Q3 (product ion)

-

2-Naphthylamine-d7: Q1 (precursor ion + 7 Da) -> Q3 (product ion)

-

3. Data Analysis and Quantification

-

The concentration of 2-naphthylamine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (2-Naphthylamine-d7).

-

A calibration curve is constructed by analyzing a series of standards containing known concentrations of 2-naphthylamine and a fixed concentration of 2-Naphthylamine-d7.

-

The concentration of the unknown sample is then interpolated from this calibration curve.

Workflow Visualization

The following diagram illustrates the analytical workflow for the quantification of 2-naphthylamine using 2-Naphthylamine-d7 as an internal standard.

Caption: Analytical workflow for the quantification of 2-naphthylamine in urine.

References

Navigating the Handling of a Potential Carcinogen: A Technical Guide to 2-Naphthalen-1,3,4,5,6,7,8-d7-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety, handling, and available data for 2-Naphthalen-1,3,4,5,6,7,8-d7-amine. Due to the limited specific data for this deuterated compound, this guide heavily relies on the extensive information available for its non-deuterated parent compound, 2-Naphthylamine. It is critical to handle 2-Naphthalen-1,3,4,5,6,7,8-d7-amine with the same precautions as 2-Naphthylamine, a known human carcinogen. Users must exercise extreme caution and adhere to all institutional and regulatory guidelines for handling carcinogenic materials.

Introduction

2-Naphthalen-1,3,4,5,6,7,8-d7-amine, a deuterated analog of 2-Naphthylamine, is a specialized chemical used in research and development, particularly in studies involving metabolic pathways, pharmacokinetics, and as an internal standard in analytical chemistry. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, facilitating its detection and quantification. However, the structural similarity to 2-Naphthylamine, a well-documented carcinogen, necessitates stringent safety protocols. This guide synthesizes available data to provide a framework for its safe handling, storage, and disposal.

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for both 2-Naphthalen-1,3,4,5,6,7,8-d7-amine and its parent compound, 2-Naphthylamine.

Table 1: Physical and Chemical Properties

| Property | 2-Naphthalen-1,3,4,5,6,7,8-d7-amine | 2-Naphthylamine |

| CAS Number | 93951-94-1[1] | 91-59-8[2] |

| Molecular Formula | C₁₀H₂D₇N[1] | C₁₀H₉N[2][3][4] |

| Molecular Weight | 150.23 g/mol [1][5] | 143.19 g/mol [3][4] |

| Appearance | Solid[5] | White to reddish, shiny, flake-like solid which darkens on exposure to light[2][3][6][7] |

| Melting Point | 111-113 °C (lit.)[5] | 111-113 °C[2][3][8] |

| Boiling Point | 306 °C (lit.)[5] | 306 °C[2][3][4][8] |

| Density | No data available | 1.061 g/cm³[2][3] |

| Solubility | No data available | Slightly soluble in hot water; soluble in ethanol, ether, and benzene[2][8] |

| Vapor Pressure | No data available | 0.975 mmHg @ 108 °C[9] |

Table 2: Toxicological and Safety Data

| Parameter | 2-Naphthalen-1,3,4,5,6,7,8-d7-amine | 2-Naphthylamine |

| GHS Hazard Statements | H302: Harmful if swallowedH350: May cause cancerH411: Toxic to aquatic life with long lasting effects[5][10] | H302: Harmful if swallowedH350: May cause cancerH411: Toxic to aquatic life with long lasting effects[11][12][13] |

| Signal Word | Danger[5] | Danger[11][12] |

| Carcinogenicity | Carc. 1A: May cause cancer[5][10] | IARC Group 1: Carcinogenic to humans (bladder cancer)[2][6][14][15] |

| Acute Toxicity (Oral) | Acute Tox. 4: Harmful if swallowed[5][10] | LD50 (rat): 727 mg/kg[14] |

| Routes of Exposure | Inhalation, Ingestion, Skin/eye contact | Inhalation, Skin absorption, Ingestion[6][7][16] |

| Health Effects | Assumed similar to 2-Naphthylamine | Methemoglobinemia, bladder irritation, skin and eye irritation[6][9][14][16] |

Experimental Protocols and Handling Procedures

Given the carcinogenic nature of the parent compound, all work with 2-Naphthalen-1,3,4,5,6,7,8-d7-amine must be conducted under the assumption that it is also a carcinogen.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment and protection is mandatory. The following diagram illustrates the necessary engineering controls and personal protective equipment.

Caption: Required engineering controls and PPE for handling 2-Naphthalen-1,3,4,5,6,7,8-d7-amine.

Safe Handling and Disposal Workflow

A strict, documented workflow is essential to minimize exposure and prevent contamination.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemicals.com]

- 3. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 4. 2-Naphthylamine | 91-59-8 [chemicalbook.com]

- 5. 2-Aminonaphthalene-d7 98 atom % D, 98% (CP) | 93951-94-1 [sigmaaldrich.com]

- 6. nj.gov [nj.gov]

- 7. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Naphthylamine CAS#: 91-59-8 [m.chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. 2-Naphthalen-1,3,4,5,6,7,8-d7-amine | C10H9N | CID 46782451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nextsds.com [nextsds.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. medpr.imp.lodz.pl [medpr.imp.lodz.pl]

- 15. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 16. ICSC 0610 - 2-NAPHTHYLAMINE [chemicalsafety.ilo.org]

Navigating the Stability of 2-Naphthylamine-d7: A Technical Guide to Long-Term Storage and Integrity

For researchers, scientists, and professionals in drug development, the integrity of deuterated standards is paramount for accurate and reproducible analytical results. This in-depth technical guide provides a comprehensive overview of the long-term stability and proper storage conditions for 2-Naphthylamine-d7, a critical internal standard in various analytical applications.

2-Naphthylamine-d7 (2-Aminonaphthalene-d7), a deuterated analog of the known human carcinogen 2-Naphthylamine, requires meticulous handling and storage to ensure its chemical and isotopic purity over time. This guide synthesizes available data and established best practices to provide a framework for maintaining the viability of this important reference material.

Recommended Storage Conditions and Stability

The consensus from suppliers and best practice guidelines indicates that the principal storage concerns for 2-Naphthylamine-d7 are temperature, light, and atmospheric exposure. Adherence to the recommended conditions is crucial for its long-term stability.

Quantitative Storage and Stability Data Summary

| Parameter | Recommendation | Source |

| Storage Temperature | -20°C | LGC Standards[1][2], Benchchem[3][4] |

| Refrigerated (-5°C to 5°C) | Cambridge Isotope Laboratories, Inc.[5] | |

| Protection from Light | Store in the dark or in amber vials. | Benchchem[3], Cambridge Isotope Laboratories, Inc.[5] |

| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | Benchchem[3] |

| Purity (Typical) | >95% (HPLC) | LGC Standards[2] |

| 98% | LGC Standards[1] | |

| Isotopic Purity | 98.3% | LGC Standards[1] |

| 99 atom % D | CDN Isotopes[6] | |

| Stated Stability | Re-analyze for chemical purity after three years. | CDN Isotopes[6] |

| A retest date is provided on the Certificate of Analysis, implying stability until that date under recommended storage. | LGC Standards[1] |

Potential Degradation Pathways

While specific degradation kinetic studies for 2-Naphthylamine-d7 are not extensively published, the primary pathway of degradation is understood to be oxidation, a common characteristic of aromatic amines.[7] Exposure to air and light can accelerate this process, leading to the formation of colored oxidation products and a potential decrease in purity. The metabolic pathways of 2-Naphthylamine in vivo, which involve oxidation, serve as a relevant model for its potential chemical degradation.[8][9]

The metabolic activation of 2-Naphthylamine involves N-hydroxylation and ring oxidation, catalyzed by enzymes.[8][9] These reactions highlight the molecule's susceptibility to oxidative transformation, which can also occur under improper storage conditions.

Caption: Potential oxidative degradation pathway for 2-Naphthylamine-d7.

Experimental Protocols

To ensure the continued integrity of 2-Naphthylamine-d7, a robust stability testing program should be implemented. The following protocols are based on general guidelines for stability testing of pharmaceutical substances and deuterated standards.

Protocol 1: Long-Term Stability Assessment

This protocol outlines a systematic approach to evaluate the stability of 2-Naphthylamine-d7 under recommended long-term storage conditions.

-

Objective: To determine the re-test period or shelf life of 2-Naphthylamine-d7 under specified storage conditions.

-

Materials:

-

Multiple batches of 2-Naphthylamine-d7.

-

Appropriate storage containers (e.g., amber glass vials with inert caps).

-

Calibrated stability chambers or freezers set to the recommended storage temperature (e.g., -20°C ± 5°C).

-

Analytical instrumentation for purity assessment (e.g., HPLC-UV, LC-MS).

-

-

Methodology:

-

Initial Analysis (Time 0): Perform a comprehensive analysis of each batch to determine the initial purity, isotopic enrichment, and physical appearance.

-

Sample Storage: Store the samples in the designated stability chambers, protected from light.

-

Testing Intervals: Test the samples at predefined intervals. For a proposed re-test period of several years, testing could be conducted at 0, 6, 12, 24, and 36 months.[6]

-

Analytical Tests: At each time point, perform the following tests:

-

Appearance: Visually inspect for any changes in color or physical state.

-

Purity: Use a validated stability-indicating HPLC method to determine the purity and detect any degradation products.

-

Isotopic Enrichment: Use mass spectrometry to confirm the isotopic purity and check for any signs of H/D exchange.

-

-

Data Evaluation: Compare the results at each time point to the initial data to identify any significant changes.

-

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways by subjecting 2-Naphthylamine-d7 to stress conditions.

-

Objective: To understand the degradation profile of 2-Naphthylamine-d7 and to develop a stability-indicating analytical method.

-

Materials:

-

A single batch of 2-Naphthylamine-d7.

-

Reagents for inducing degradation (e.g., hydrogen peroxide for oxidation, hydrochloric acid for acidic conditions, sodium hydroxide (B78521) for basic conditions).

-

Light chamber for photostability testing.

-

Oven for thermal stress testing.

-

-

Methodology:

-

Stress Conditions: Expose samples of 2-Naphthylamine-d7 to the following conditions:

-

Oxidative: Treat with a solution of hydrogen peroxide.

-

Acidic: Store in a dilute hydrochloric acid solution.

-

Basic: Store in a dilute sodium hydroxide solution.

-

Thermal: Heat the solid material at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose to a controlled light source.

-

-

Analysis: Analyze the stressed samples using a suitable analytical method (e.g., LC-MS/MS) to identify and characterize any degradation products formed.

-

Method Validation: The data from the forced degradation study should be used to validate that the chosen analytical method is "stability-indicating," meaning it can separate and quantify the intact substance from its degradation products.

-

Caption: A logical workflow for the stability assessment of 2-Naphthylamine-d7.

Handling and Safety Precautions

Given that 2-Naphthylamine is a known human carcinogen, 2-Naphthylamine-d7 should be handled with extreme caution in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Containment: Use appropriate containment measures to prevent contamination of the work area.

-

Disposal: Dispose of waste materials according to institutional and local regulations for carcinogenic substances.

By adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the long-term stability and integrity of 2-Naphthylamine-d7, thereby safeguarding the accuracy and reliability of their analytical data.

References

- 1. lgcstandards.com [lgcstandards.com]

- 2. 2-Naphthylamine-d7 | CAS 93951-94-1 | LGC Standards [lgcstandards.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Aminonaphthalene (ring-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 8. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

Methodological & Application

Quantitative Analysis of Aromatic Amines Using 2-Aminonaphthalene-d7 as an Internal Standard

Application Note & Protocol

This document provides detailed application notes and protocols for the quantitative analysis of aromatic amines in various matrices using 2-Aminonaphthalene-d7 as an internal standard. The methodologies described are primarily based on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are standard techniques for the sensitive and selective detection of these compounds.

Introduction

Aromatic amines are a class of chemical compounds that are used in the manufacturing of dyes, pesticides, polymers, and pharmaceuticals.[1] Several aromatic amines are known or suspected carcinogens, and their presence in consumer products, environmental samples, and biological matrices is a significant health concern.[1][2] Accurate and sensitive quantification of aromatic amines is therefore crucial for monitoring human exposure and ensuring product safety.

Isotope dilution mass spectrometry is a highly accurate method for quantitative analysis. This technique employs a stable isotope-labeled version of the analyte as an internal standard. 2-Aminonaphthalene-d7 is a deuterated analog of 2-aminonaphthalene and is commonly used as an internal standard for the analysis of a range of aromatic amines.[3] Its chemical and physical properties are very similar to the corresponding native amine, allowing it to compensate for variations in sample preparation and instrument response, thus improving the accuracy and precision of the quantification.

Analytical Approaches

The two primary analytical techniques for the quantification of aromatic amines are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the volatility and thermal stability of the target analytes, the complexity of the sample matrix, and the required sensitivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable aromatic amines. For less volatile or polar amines, a derivatization step is often necessary to improve their chromatographic properties.[4]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a versatile technique that can analyze a wider range of aromatic amines, including those that are thermally labile or less volatile, without the need for derivatization.[4][5] It offers high selectivity and sensitivity, making it the preferred method for trace-level analysis in complex matrices.[4]

Experimental Workflow

The general workflow for the quantitative analysis of aromatic amines using an internal standard is depicted below.

Caption: A generalized workflow for the quantitative analysis of aromatic amines.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of aromatic amines using methods that employ 2-Aminonaphthalene-d7 or other deuterated internal standards.

Table 1: Performance of GC-MS/MS Method for Aromatic Amines in Tobacco Smoke [2]

| Analyte | Linearity (r²) | LOD (pg/mL) | LOQ (pg/mL) | Recovery (%) |

| 1-Aminonaphthalene | >0.9994 | 12-96 | 41-320 | 90-112 |

| 2-Aminonaphthalene | >0.9994 | 12-96 | 41-320 | 90-112 |

| 3-Aminobiphenyl | >0.9994 | 12-96 | 41-320 | 90-112 |

| 4-Aminobiphenyl | >0.9994 | 12-96 | 41-320 | 90-112 |

| o-Toluidine | >0.9994 | 12-96 | 41-320 | 90-112 |

| o-Anisidine | >0.9994 | 12-96 | 41-320 | 90-112 |

Table 2: Performance of LC-MS/MS Method for Aromatic Amines in Human Urine [5]

| Analyte | Linearity (r) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |

| 39 Primary Aromatic Amines | >0.999 | 0.025-0.20 | 0.1-1.0 | 75-114 (for 37 analytes) |

Table 3: Performance of LC-MS/MS Method for Aromatic Amines in Aqueous Simulants [6][7]

| Parameter | Value |

| Number of Aromatic Amines | 22 |

| Linearity Range (µg/L) | 0.03 - 75 |

| Recoveries (%) | 81 - 109 |

| RSD (%) | 4.5 - 13.4 |

| Detection Limits | at µg/L level |

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of Aromatic Amines in Mainstream Tobacco Smoke

This protocol is based on a validated method using solid-phase microextraction (SPME) coupled with GC-MS/MS.[2]

Materials and Reagents:

-

Aromatic amine standards (1-aminonaphthalene, 2-aminonaphthalene, 3-aminobiphenyl, 4-aminobiphenyl, o-toluidine, o-anisidine)

-

Internal standard solution: 2-Aminonaphthalene-d7 and other deuterated aromatic amines (e.g., 1-aminonaphthalene-d7, 4-aminobiphenyl-d9, o-toluidine-d9, o-anisidine-d7)

-

Derivatizing agent: N-methyl-bis(trifluoroacetamide) (MBTFA)

-

Solvents: Methanol, Toluene (analytical grade)

-

SPME fibers (e.g., DVB/CAR/PDMS)

Instrumentation:

-

Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS)

-

SPME autosampler

Procedure:

-

Sample Collection: Mainstream smoke from cigarettes is collected on Cambridge filter pads using a smoking machine.

-

Extraction: The filter pad is extracted with an appropriate solvent (e.g., 5% HCl solution).

-

Internal Standard Spiking: A known amount of the internal standard solution, containing 2-Aminonaphthalene-d7 and other deuterated standards, is added to the sample extract.

-

Derivatization: The extract is derivatized with MBTFA to improve the volatility and chromatographic behavior of the aromatic amines.

-

SPME: The derivatized sample is subjected to headspace SPME. The fiber is exposed to the headspace above the sample to extract the analytes.

-

GC-MS/MS Analysis: The SPME fiber is desorbed in the hot injector of the GC-MS/MS system. The analytes are separated on a capillary column and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Data Analysis:

-

Calibration curves are generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

The concentration of the aromatic amines in the samples is determined from the calibration curves.

Caption: Workflow for GC-MS/MS analysis of aromatic amines in tobacco smoke.

Protocol 2: LC-MS/MS Analysis of Aromatic Amines in Human Urine

This protocol is a general representation of methods used for the analysis of aromatic amines in biological fluids.[5]

Materials and Reagents:

-

Aromatic amine standards

-

Internal standard solution: 2-Aminonaphthalene-d7 and other relevant deuterated standards

-

Solvents: Methanol, Acetonitrile, Water (LC-MS grade)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., cation-exchange)

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: A urine sample is collected.

-

Hydrolysis (Optional): For conjugated amines, an enzymatic or acidic hydrolysis step may be required to release the free amines.

-

Internal Standard Spiking: A known amount of the internal standard solution containing 2-Aminonaphthalene-d7 is added to the urine sample.

-

Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to extract the aromatic amines and remove matrix interferences. The cartridge is washed, and the analytes are eluted with an appropriate solvent.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. The aromatic amines are separated on a C18 or other suitable column and detected by the mass spectrometer operating in MRM mode.

Data Analysis:

-

Quantification is performed using an internal standard calibration method, similar to the GC-MS/MS protocol.

References

- 1. Tracking Aromatic Amines from Sources to Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. coresta.org [coresta.org]

- 4. benchchem.com [benchchem.com]

- 5. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for LC-MS/MS Methods Employing 2-Naphthylamine-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of aromatic amines in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 2-Naphthylamine-d7 as an internal standard.

Application Note: Quantification of Carcinogenic Aromatic Amines in Mainstream Cigarette Smoke

This application note describes a robust and sensitive LC-MS/MS method for the simultaneous determination of several carcinogenic primary aromatic amines (AAs) in mainstream cigarette smoke.[1] The use of 2-Naphthylamine-d7 as an internal standard ensures high accuracy and precision in quantification.

The method involves the collection of the particulate phase of mainstream smoke on a Cambridge filter pad, followed by ultrasonic extraction.[1] The gas phase is trapped in a formic acid solution.[1] A key feature of this method is the utilization of a two-dimensional online solid-phase extraction (SPE) system for efficient sample cleanup and concentration prior to LC-MS/MS analysis.[1]

Analytical Performance

The method demonstrates excellent linearity for the target aromatic amines, with correlation coefficients typically exceeding 0.999.[2] The limits of detection (LODs) and limits of quantification (LOQs) are in the low picogram per milliliter range, highlighting the high sensitivity of the method.[2] Recoveries for the analytes are generally within the range of 90-112%, with coefficients of variation (CV%) between 2.1% and 6.6%, indicating good accuracy and precision.[2]

Quantitative Data Summary

The following table summarizes the quantitative performance of the LC-MS/MS method for the analysis of six aromatic amines.

| Analyte | Linearity (r²) | Limit of Detection (LOD) (pg/mL) | Limit of Quantitation (LOQ) (pg/mL) | Recovery (%) | Precision (CV%) |

| o-Toluidine | >0.999 | 12 - 96 | 41 - 320 | 90 - 112 | 2.1 - 6.6 |

| 2,6-Dimethylaniline | >0.999 | 12 - 96 | 41 - 320 | 90 - 112 | 2.1 - 6.6 |

| o-Anisidine | >0.999 | 12 - 96 | 41 - 320 | 90 - 112 | 2.1 - 6.6 |

| 1-Naphthylamine | >0.999 | 12 - 96 | 41 - 320 | 90 - 112 | 2.1 - 6.6 |

| 2-Naphthylamine | >0.999 | 12 - 96 | 41 - 320 | 90 - 112 | 2.1 - 6.6 |

| 4-Aminobiphenyl | >0.999 | 12 - 96 | 41 - 320 | 90 - 112 | 2.1 - 6.6 |

Data compiled from representative studies on aromatic amine analysis.[1][2]

Experimental Protocol: Determination of Aromatic Amines in Mainstream Cigarette Smoke by LC-MS/MS

This protocol details the steps for the quantification of aromatic amines in mainstream cigarette smoke using 2-Naphthylamine-d7 as an internal standard.

Materials and Reagents

-

Standards: o-Toluidine, 2,6-dimethylaniline, o-anisidine, 1-naphthylamine, 2-naphthylamine, 4-aminobiphenyl, and 2-Naphthylamine-d7 (internal standard).

-

Solvents: Methanol (B129727), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid.

-

SPE Cartridges: Cation-exchange and reversed-phase cartridges for online or offline SPE.[3]

-

Other: Cambridge filter pads, ultrasonic bath, general laboratory glassware.

Standard Solution Preparation

-

Stock Solutions: Prepare individual stock solutions of each aromatic amine and the internal standard (2-Naphthylamine-d7) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with an appropriate solvent to create calibration curves. The concentration range should encompass the expected levels of analytes in the samples.

-

Internal Standard Spiking Solution: Prepare a working solution of 2-Naphthylamine-d7 at a suitable concentration to be spiked into all samples and calibration standards.

Sample Preparation

-

Smoke Collection:

-

Extraction:

-

Internal Standard Spiking: Add a precise volume of the 2-Naphthylamine-d7 internal standard working solution to all sample extracts, calibration standards, and quality control samples.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Offline SPE: Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) followed by a reversed-phase C18 cartridge.[3] Load the sample extract, wash with an appropriate solvent to remove interferences, and elute the analytes with a suitable elution solvent.

-

Online SPE: Utilize a two-dimensional online SPE system with both cation-exchange and reversed-phase cartridges for automated sample cleanup and injection.[1][3]

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl column (2.1 mm × 150 mm, 3.5 μm) or equivalent.[3]

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Develop a suitable gradient elution program to achieve optimal separation of the target aromatic amines.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize the precursor and product ion transitions for each aromatic amine and the internal standard (2-Naphthylamine-d7).

-

Data Analysis

-

Integrate the peak areas for each analyte and the internal standard.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

Quantify the concentration of each aromatic amine in the samples using the calibration curve.

Visualizations

Caption: Experimental workflow for the analysis of aromatic amines.

References

Application of 2-Naphthalen-1,3,4,5,6,7,8-d7-amine in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthalen-1,3,4,5,6,7,8-d7-amine, the deuterated analog of the known carcinogen 2-naphthylamine (B18577), serves as a critical internal standard (IS) for the quantitative bioanalysis of 2-naphthylamine in pharmacokinetic and toxicokinetic studies.[1][2] The use of a stable isotope-labeled internal standard is the gold standard in LC-MS/MS bioanalysis, as it ensures the highest accuracy and precision by co-eluting with the analyte and compensating for variations in sample preparation and matrix effects. This document provides detailed application notes and protocols for the use of 2-Naphthalen-1,3,4,5,6,7,8-d7-amine in such studies.

Application Notes

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle behind using 2-Naphthalen-1,3,4,5,6,7,8-d7-amine is isotope dilution mass spectrometry. A known amount of the deuterated internal standard is added to the biological sample at the beginning of the sample preparation process. The non-deuterated (analyte) and deuterated (internal standard) compounds are chemically identical and thus exhibit the same behavior during extraction, chromatography, and ionization. The mass spectrometer, however, can differentiate them based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's response to the internal standard's response, any loss of analyte during the sample workup can be accurately corrected for, leading to reliable quantification.

Metabolism of 2-Naphthylamine

Understanding the metabolism of 2-naphthylamine is crucial for designing pharmacokinetic studies. The liver is the primary site of metabolism for 2-naphthylamine. Key metabolic pathways include:

-

N-acetylation: This is a major pathway.[3]

-

N-glucuronidation: Another significant conjugation pathway.[3]

-

C-oxidation (hydroxylation): A minor pathway.[3]

-

N-oxidation: This is a critical activation step leading to the formation of reactive metabolites that can bind to DNA and are implicated in the carcinogenicity of 2-naphthylamine.[3][4]

The metabolic profile can be influenced by factors such as the species being studied and induction of metabolic enzymes. For instance, in rat hepatocytes, treatment with 3-methylcholanthrene (B14862) (an enzyme inducer) has been shown to significantly increase C- and N-oxidation while decreasing N-acetylation and N-glucuronidation.[3]

Bioanalytical Method Validation

Any quantitative bioanalytical method for 2-naphthylamine using its deuterated internal standard must be fully validated according to regulatory guidelines (e.g., FDA or EMA). The validation process ensures the method is reliable and reproducible for its intended purpose. Key validation parameters are summarized in the table below.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank biological matrix. |

| Linearity | A linear regression of the calibration curve should have a correlation coefficient (r²) of ≥ 0.99. |

| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤ 15%. |

| Recovery | Extraction recovery should be consistent, precise, and reproducible. |

| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and in-processed samples. |

LLOQ: Lower Limit of Quantification

Experimental Protocols

Protocol 1: Quantification of 2-Naphthylamine in Rat Plasma by LC-MS/MS

This protocol describes a method for the determination of 2-naphthylamine in rat plasma using 2-Naphthalen-1,3,4,5,6,7,8-d7-amine as an internal standard.

1. Materials and Reagents

-

2-Naphthylamine (analytical standard)

-

2-Naphthalen-1,3,4,5,6,7,8-d7-amine (internal standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free rat plasma

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, return to initial conditions |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | 2-Naphthylamine: m/z 144.1 → 117.1 2-Naphthalen-1,3,4,5,6,7,8-d7-amine: m/z 151.1 → 124.1 |

| Collision Energy | Optimized for each transition |

4. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of rat plasma into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of 2-Naphthalen-1,3,4,5,6,7,8-d7-amine in methanol).

-

Vortex for 10 seconds.

-

Add 150 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

5. Calibration Curve and Quality Control (QC) Samples

-

Prepare calibration standards by spiking blank rat plasma with known concentrations of 2-naphthylamine (e.g., 1-1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Process calibration standards and QC samples alongside the unknown samples.

Protocol 2: Pharmacokinetic Study in Rats

This protocol outlines a basic design for an oral pharmacokinetic study of 2-naphthylamine in rats.

1. Animal Dosing and Sampling

-

House male Sprague-Dawley rats under standard laboratory conditions with free access to food and water.

-

Fast the rats overnight before dosing.

-

Administer a single oral dose of 2-naphthylamine (e.g., 10 mg/kg) dissolved in a suitable vehicle (e.g., corn oil).

-

Collect blood samples (approximately 100 µL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

2. Data Analysis

-

Analyze the plasma samples for 2-naphthylamine concentrations using the validated LC-MS/MS method described in Protocol 1.

-

Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Data Presentation

The following tables represent typical data that would be generated from a bioanalytical method validation and a pharmacokinetic study.

Table 1: Bioanalytical Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | -8% to +10% |

| Extraction Recovery | ~85% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Table 2: Hypothetical Pharmacokinetic Parameters of 2-Naphthylamine in Rats (10 mg/kg, oral)

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 450 ± 65 |

| Tmax (h) | 1.5 ± 0.5 |

| AUC₀₋t (ng·h/mL) | 2100 ± 350 |

| AUC₀₋inf (ng·h/mL) | 2250 ± 380 |

| t₁/₂ (h) | 4.2 ± 0.8 |

Visualizations

Caption: Bioanalytical workflow for pharmacokinetic studies.

Caption: Metabolic pathways of 2-Naphthylamine.

References

- 1. Determination of urinary aromatic amines in smokers and nonsmokers using a MIPs-SPE coupled with LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Metabolism of 1- and 2-naphthylamine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Naphthylamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of 2-Aminonaphthalene-d7 in Metabolic Profiling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic profiling, a cornerstone of modern biomedical research and drug development, necessitates the accurate and precise quantification of endogenous and exogenous compounds in complex biological matrices. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based metabolomics for achieving reliable quantitative results. 2-Aminonaphthalene-d7, a deuterated analog of the industrial chemical and environmental contaminant 2-aminonaphthalene, serves as an ideal internal standard for the quantitative analysis of its unlabeled counterpart. Its chemical properties closely mimic those of 2-aminonaphthalene, ensuring similar behavior during sample extraction, chromatographic separation, and ionization, thereby correcting for matrix effects and analytical variability.

This document provides detailed application notes and protocols for the use of 2-Aminonaphthalene-d7 in the metabolic profiling of 2-aminonaphthalene. It includes information on the metabolic fate of 2-aminonaphthalene, experimental procedures for sample preparation and analysis, and representative quantitative data.

Metabolic Pathway of 2-Aminonaphthalene

The metabolism of 2-aminonaphthalene is a critical area of study due to its carcinogenic potential. The metabolic activation of 2-aminonaphthalene is primarily initiated by cytochrome P450 (CYP) enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins. The subsequent detoxification pathways involve conjugation reactions.

The key metabolic steps include:

-

N-oxidation: Catalyzed by cytochrome P450 enzymes, this initial step is critical in the activation of 2-aminonaphthalene.

-

Conjugation: The oxidized intermediates and the parent compound can undergo conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), or with sulfate (B86663), catalyzed by sulfotransferases (SULTs), to facilitate their excretion.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of aromatic amines in biological fluids. Optimization may be required for specific applications.

Sample Preparation

1. Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol is suitable for the extraction of 2-aminonaphthalene and its metabolites from urine.

-

Reagents:

-

2-Aminonaphthalene-d7 internal standard solution (in methanol)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Dichloromethane (B109758) (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Methanol (B129727) (HPLC grade)

-

0.1% Formic acid in water (for reconstitution)

-

-

Procedure:

-

To 1 mL of urine sample in a glass tube, add a known amount of 2-Aminonaphthalene-d7 internal standard solution.

-

Vortex briefly to mix.

-

Add 100 µL of 1 M NaOH to basify the sample to a pH > 11.

-

Add 5 mL of dichloromethane and vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer the lower organic layer to a clean glass tube.

-

Repeat the extraction (steps 4-6) with another 5 mL of dichloromethane and combine the organic layers.

-

Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 0.1% formic acid in water/methanol (90:10, v/v) for LC-MS/MS analysis.

-

2. Solid-Phase Extraction (SPE) for Plasma/Serum Samples

This protocol provides a cleaner extract and is suitable for plasma or serum matrices.

-

Reagents:

-

2-Aminonaphthalene-d7 internal standard solution (in methanol)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ammonium (B1175870) hydroxide solution (5% in methanol)

-

Mixed-mode cation exchange SPE cartridges

-

0.1% Formic acid in water (for reconstitution)

-

-

Procedure:

-

To 0.5 mL of plasma/serum, add a known amount of 2-Aminonaphthalene-d7 internal standard solution.

-

Vortex briefly to mix.

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of water, followed by 3 mL of methanol.

-

Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 0.1% formic acid in water/methanol (90:10, v/v) for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 10% to 90% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometer Settings (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

MRM Transitions: To be optimized for the specific instrument.

-

Data Presentation

The use of 2-Aminonaphthalene-d7 as an internal standard allows for the generation of robust and reliable quantitative data.

Table 1: Representative LC-MS/MS MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Aminonaphthalene | 144.1 | 117.1 | 20 |

| 2-Aminonaphthalene-d7 | 151.1 | 124.1 | 20 |

Table 2: Typical Method Validation Parameters

| Parameter | 2-Aminonaphthalene |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |

| Recovery (%) | 85 - 110% |

Table 3: Example Quantitative Data from a Hypothetical Study

This table illustrates how data could be presented from a study investigating the urinary excretion of 2-aminonaphthalene in an exposed population, using 2-Aminonaphthalene-d7 as the internal standard.

| Sample ID | 2-Aminonaphthalene Concentration (ng/mL) | 2-Aminonaphthalene-d7 Peak Area |

| Control_01 | < LOQ | 1,523,487 |

| Exposed_01 | 15.2 | 1,498,765 |

| Exposed_02 | 28.7 | 1,554,321 |

| Exposed_03 | 8.9 | 1,488,901 |

Conclusion

2-Aminonaphthalene-d7 is an essential tool for the accurate and precise quantification of 2-aminonaphthalene in metabolic profiling research. Its use as an internal standard in conjunction with LC-MS/MS allows for the reliable determination of 2-aminonaphthalene and its metabolites in complex biological matrices. The protocols and data presented in these application notes provide a framework for researchers to develop and validate robust analytical methods for their specific research needs in toxicology, environmental health, and drug metabolism studies.

Application Notes and Protocols for Deuterium-Labeled Standards in Environmental Contaminant Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the analysis of environmental contaminants, achieving accurate and precise quantification is paramount. The complexity of environmental matrices, such as water, soil, and biota, often leads to analytical challenges including matrix effects, analyte loss during sample preparation, and variations in instrument response. The use of deuterium-labeled internal standards in conjunction with mass spectrometry-based methods offers a robust solution to mitigate these issues.[1] By mimicking the chemical and physical properties of the target analytes, these isotopically labeled standards provide a reliable means of correction for analytical variability, thereby enhancing data quality and confidence in the results.[1][2]

This document provides detailed application notes and protocols for the use of deuterated standards in the analysis of various environmental contaminants, including Per- and Polyfluoroalkyl Substances (PFAS), pesticides, and Volatile Organic Compounds (VOCs).

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., deuterated standard) to a sample prior to any sample preparation or analysis.[3] The underlying principle is that the labeled standard will behave identically to the native analyte throughout the entire analytical process.[1] By measuring the ratio of the native analyte to its labeled counterpart, accurate quantification can be achieved, as this ratio remains unaffected by variations in sample extraction, cleanup, and instrument response.[4] IDMS is considered a definitive method in analytical chemistry due to its high accuracy and reliability.[5]

Advantages of Using Deuterium-Labeled Standards

Deuterium-labeled standards are widely regarded as the gold standard in quantitative mass spectrometry for several key reasons:[6]

-

Correction for Matrix Effects: Complex environmental samples often contain co-eluting substances that can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. Since the deuterium-labeled standard co-elutes with the native analyte and experiences the same matrix effects, the ratio of their signals remains constant, allowing for accurate correction.[2][7]

-

Compensation for Analyte Loss: During multi-step sample preparation procedures such as extraction and cleanup, some of the analyte may be lost. The deuterium-labeled standard, having nearly identical chemical and physical properties, will be lost at a similar rate.[4] This allows for the correction of any losses, leading to more accurate results.

-

Improved Precision and Accuracy: By accounting for variations in sample preparation, injection volume, and instrument response, deuterium-labeled standards significantly improve the precision and accuracy of quantitative analysis.[7] Studies have shown that isotope dilution can decrease the uncertainty of measurement results from 5% to as low as 1% in gas chromatography analysis.[3]

-

Increased Robustness of the Method: The use of these internal standards makes the analytical method more robust and less susceptible to variations in experimental conditions.[7]

Logical Relationship of Isotope Dilution

Caption: Logical relationship illustrating how deuterium-labeled standards correct for analytical errors.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of environmental contaminants using deuterium-labeled standards.

Caption: General experimental workflow for environmental contaminant analysis using isotope dilution.

Application 1: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Water

Background

PFAS are a group of synthetic chemicals that are persistent in the environment and have been linked to adverse health effects. Their analysis is challenging due to their ubiquitous nature and the low concentrations at which they are typically found. Isotope dilution LC-MS/MS is the preferred method for accurate and sensitive quantification of PFAS in environmental samples.[8] EPA Method 1633 and 533 utilize isotope dilution for PFAS analysis.[3][9]

Quantitative Data Summary

| Analyte | Spiked Concentration (ng/L) | Mean Recovery (%) | RSD (%) | Method Detection Limit (MDL) (ng/L) |

| PFOA | Mid-level OPR | 95 | <10 | <1.0 |

| PFOS | Mid-level OPR | 98 | <10 | <1.0 |

| PFHxS | Mid-level OPR | 102 | <10 | <1.0 |

| PFNA | Mid-level OPR | 97 | <10 | <1.0 |

| PFBA | Mid-level OPR | 105 | <15 | ~1.0 |

| 6:2 FTS | Mid-level OPR | 65 | >20 | <1.0 |

Data is representative of performance criteria outlined in EPA Method 1633.[9]

Experimental Protocol

1. Sample Preparation:

-

Measure 500 mL of the water sample.

-

Fortify the sample with a known amount of the deuterium-labeled PFAS internal standard mixture.

-

Adjust the sample pH if necessary.

2. Solid-Phase Extraction (SPE):

-

Condition a weak anion exchange (WAX) SPE cartridge.

-

Load the sample onto the conditioned cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the PFAS from the cartridge with a suitable solvent (e.g., methanol (B129727) with a small percentage of ammonium (B1175870) hydroxide).

3. Extract Concentration and Cleanup:

-

Concentrate the eluate to a smaller volume.

-